molecular formula C10H13BrClNO2 B2486199 2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride CAS No. 2411193-40-1

2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride

Cat. No.: B2486199
CAS No.: 2411193-40-1
M. Wt: 294.57
InChI Key: DKLOOEYUDFTYNM-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, an amino acid, and features a bromine atom attached to the phenyl ring

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)butanoic acid typically involves the bromination of phenylalanine derivatives. One common method starts with N-Boc-glutamic acid tert-butyl ester, which undergoes a series of reactions including radical decarboxylation to introduce the bromine atom .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of protective groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions and racemization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.

    Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted amino acids and peptidomimetics .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYZTPCSCJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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